molecular formula C10H19NO3 B6352311 Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate CAS No. 1155159-23-1

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate

Cat. No.: B6352311
CAS No.: 1155159-23-1
M. Wt: 201.26 g/mol
InChI Key: HKWWNLMOHOKFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate is a versatile chemical compound with the molecular formula C10H19NO3. It is widely used in scientific research due to its unique properties and applications in various fields such as drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate typically involves the reaction of oxolan-2-ylmethylamine with methyl 3-bromobutanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(tetrahydro-2-furanyl)methyl]amino]butanoate
  • Methyl 3-[(oxolan-2-yl)methyl]amino]butanoate

Uniqueness

Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its oxolan-2-ylmethyl group provides unique steric and electronic properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 3-(oxolan-2-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWWNLMOHOKFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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